2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
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Overview
Description
2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one typically involves the formation of the pyrazoloquinoline core through a series of cyclization reactions. One common method involves the use of propiolates and sulfonyl hydrazides, which undergo a Cu(II)-promoted oxidative cascade to form the desired compound . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new substituents onto the pyrazoloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones: These compounds share a similar core structure and are synthesized using similar methods.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds also feature a quinoline core and are used in similar research applications.
Uniqueness
2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical transformations and its potential therapeutic effects make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C17H13N3O |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-5-4-6-12(9-11)20-10-14-13-7-2-3-8-15(13)18-17(21)16(14)19-20/h2-10H,1H3,(H,18,21) |
InChI Key |
KHYUWCCULSYNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 |
Origin of Product |
United States |
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